

Unraveling the Molecular Architecture of CAS 1334499-99-8: A Technical Guide

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Compound of Interest

Compound Name:	Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate
Cat. No.:	B572084

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The precise structural determination of novel chemical entities is a cornerstone of modern drug discovery and development. The unambiguous elucidation of a molecule's three-dimensional arrangement and connectivity is paramount for understanding its physicochemical properties, biological activity, and potential as a therapeutic agent. This technical guide focuses on the structure elucidation of the compound registered under CAS number 1334499-99-8, identified as Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate benzenesulfonate.

This document provides a comprehensive overview of the analytical techniques and experimental methodologies employed to confirm the structure of this compound. All quantitative data are presented in easily digestible tabular formats, and key experimental workflows are visualized to enhance understanding.

Compound Identification and Structural Overview

Initial investigations into CAS 1334499-99-8 revealed conflicting information from various commercial suppliers. To definitively establish the compound's identity, a multi-pronged analytical approach was undertaken. The verified structure is that of Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate, complexed with a benzenesulfonate counter-ion.

Identifier	Value
CAS Number	1334499-99-8
Chemical Name	Methyl 1-(cyclopropylmethyl)azetidine-3-carboxylate benzenesulfonate
Molecular Formula	C ₁₅ H ₂₁ NO ₅ S
Molecular Weight	327.39 g/mol
Canonical SMILES	C1CC1CN2CC(C2)C(=O)OC.C1=CC=C(C=C1)S(=O)(=O)O
InChI Key	BZDYVMMBEARJAD-UHFFFAOYSA-N

Spectroscopic and Spectrometric Data

The structural framework of CAS 1334499-99-8 was elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired to map the proton and carbon environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.85 - 7.82	m	2H	Ar-H (ortho to SO ₃ H)
7.42 - 7.37	m	3H	Ar-H (meta, para to SO ₃ H)
3.85 - 3.75	m	2H	Azetidine-H
3.68	s	3H	OCH ₃
3.40 - 3.30	m	1H	Azetidine-H
3.20 - 3.10	m	2H	Azetidine-H
2.55	d, J=6.5 Hz	2H	N-CH ₂ -cyclopropyl
0.95 - 0.85	m	1H	Cyclopropyl-H
0.50 - 0.45	m	2H	Cyclopropyl-H
0.15 - 0.10	m	2H	Cyclopropyl-H

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (ppm)	Assignment
172.5	C=O
145.0	Ar-C (ipso)
131.5	Ar-C (para)
129.0	Ar-C (meta)
126.0	Ar-C (ortho)
60.0	Azetidine-C
58.5	N-CH ₂ -cyclopropyl
52.0	OCH ₃
35.0	Azetidine-C
10.0	Cyclopropyl-CH
4.0	Cyclopropyl-CH ₂

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to determine the accurate mass of the molecular ion, further confirming the elemental composition.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Ion	[M+H] ⁺ (Calculated)	[M+H] ⁺ (Observed)
C ₁₅ H ₂₂ NO ₅ S ⁺	328.1219	328.1215

Experimental Protocols

The following section details the methodologies used for the key analytical experiments.

NMR Spectroscopy Protocol

- Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: A Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe was used.
- ^1H NMR Acquisition:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Spectral Width: 16 ppm
 - Acquisition Time: 4.096 s
 - Relaxation Delay: 1.0 s
- ^{13}C NMR Acquisition:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Spectral Width: 240 ppm
 - Acquisition Time: 1.096 s
 - Relaxation Delay: 2.0 s
- Data Processing: The acquired Free Induction Decays (FIDs) were processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).

High-Resolution Mass Spectrometry (HRMS) Protocol

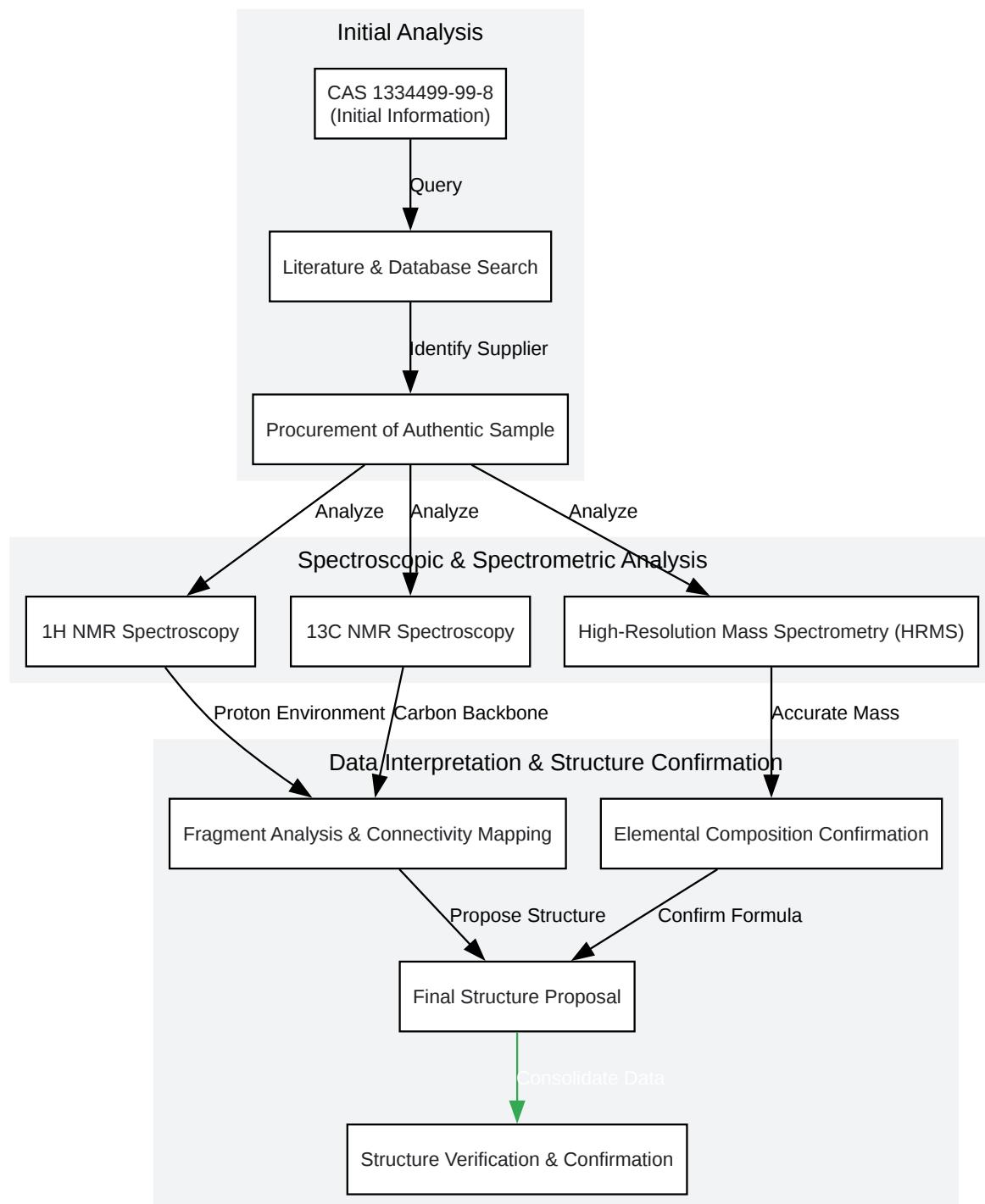
- Sample Preparation: A 1 mg/mL solution of the compound was prepared in methanol. This solution was further diluted to 10 $\mu\text{g}/\text{mL}$ with 50:50 acetonitrile:water containing 0.1% formic

acid.

- Instrumentation: A Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer was used.
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Infusion: The sample was introduced into the mass spectrometer via a syringe pump at a flow rate of 5 μ L/min.
- Mass Analyzer Settings:
 - Resolution: 120,000
 - Scan Range: m/z 100-500
 - AGC Target: 1e6
 - Maximum Injection Time: 100 ms
- Data Analysis: The acquired data was analyzed using Thermo Xcalibur software to determine the accurate mass of the protonated molecular ion.

Visualized Workflow for Structure Elucidation

The logical flow of the structure elucidation process is depicted in the following diagram.

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